Bienvenue dans la boutique en ligne BenchChem!

N-(Cyclopropylmethyl)normorphine

Opioid Pharmacology Physical Dependence Withdrawal Models

N-(Cyclopropylmethyl)normorphine (CPN; CAS 1976-45-0) is a semi-synthetic N-substituted normorphine derivative that functions as a mixed opioid receptor ligand with agonist and antagonist properties that depend on the receptor subtype and tissue context. It is structurally distinguished from morphine by replacement of the N-methyl group with a cyclopropylmethyl moiety and from nalorphine by the nature of the N-substituent (cyclopropylmethyl vs.

Molecular Formula C20H23NO3
Molecular Weight 325.4 g/mol
CAS No. 1976-45-0
Cat. No. B161105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Cyclopropylmethyl)normorphine
CAS1976-45-0
SynonymsN-(cyclopropylmethyl)normorphine
Molecular FormulaC20H23NO3
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESC1CC1CN2CCC34C5C2CC6=C3C(=C(C=C6)O)OC4C(C=C5)O
InChIInChI=1S/C20H23NO3/c22-15-5-3-12-9-14-13-4-6-16(23)19-20(13,17(12)18(15)24-19)7-8-21(14)10-11-1-2-11/h3-6,11,13-14,16,19,22-23H,1-2,7-10H2/t13-,14+,16-,19-,20-/m0/s1
InChIKeyQZYZSIRGEVMEPZ-BKRJIHRRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Cyclopropylmethyl)normorphine: Core Pharmacological Identity and Receptor Landscape


N-(Cyclopropylmethyl)normorphine (CPN; CAS 1976-45-0) is a semi-synthetic N-substituted normorphine derivative that functions as a mixed opioid receptor ligand with agonist and antagonist properties that depend on the receptor subtype and tissue context . It is structurally distinguished from morphine by replacement of the N-methyl group with a cyclopropylmethyl moiety and from nalorphine by the nature of the N-substituent (cyclopropylmethyl vs. allyl), and it serves as the parent scaffold for several high-affinity opioid probes .

Why N-(Cyclopropylmethyl)normorphine Cannot Be Replaced by Nalorphine, Naltrexone, or Other N-Substituted Normorphines in Opioid Research


N-substituted normorphine analogues with different N-alkyl groups produce markedly divergent pharmacological signatures. The cyclopropylmethyl substituent imparts a unique balance of μ-antagonist and κ-agonist activity and a distinct physical dependence liability that is not replicated by the N-allyl (nalorphine) or N-dimethylallyl (DMN) congeners . Using nalorphine or DMN as a substitute for CPN changes the dependence outcome from positive to negative in chronic administration models , and replacing the normorphine core with a 14-hydroxydihydromorphinone core (as in naltrexone) eliminates the κ-agonist component that is critical for certain research applications . These qualitative shifts in receptor signaling and physiological outcome mean that no other single N-substituted normorphine or standard opioid antagonist can serve as a functional surrogate for CPN.

Head-to-Head and Class-Level Quantitative Evidence: N-(Cyclopropylmethyl)normorphine vs. Closest Comparators


Physical Dependence Liability: CPN Induces Withdrawal Whereas Nalorphine and DMN Do Not

In a direct comparison under identical chronic-treatment conditions, mice administered CPN exhibited a naloxone-precipitated withdrawal syndrome, whereas mice treated with nalorphine or N-dimethylallylnormorphine (DMN) showed no withdrawal signs . This demonstrates a qualitative difference in dependence liability that is dictated by the N-substituent and is not predictable from analgesic or antagonist potency alone.

Opioid Pharmacology Physical Dependence Withdrawal Models

Analgesic Potency Equivalence: CPN and DMN Are Equipotent in the Acetic Acid Writhing Test

CPN and DMN display equivalent analgesic potency when tested subcutaneously in the mouse acetic acid writhing assay . This near-identical analgesic efficacy contrasts with the divergent dependence profiles of the two compounds, highlighting that analgesic potency alone is an insufficient criterion for substituting one N-substituted normorphine for another in research protocols.

Analgesic Assay Writhing Test Potency Comparison

Functional κ-Agonist / μ-Antagonist Profile of the N-CPM Scaffold in Isolated Tissues

N-CPM-morphine and N-CPM-dihydromorphine, direct structural analogues of CPN that retain the identical N-cyclopropylmethyl substituent on the morphinan core, exhibit a pronounced μ-antagonist / κ-agonist profile in guinea pig ileum (GPI) and mouse vas deferens (MVD) preparations . The Ke of nor-BNI against these N-CPM compounds (0.15–0.25 nM) was approximately 50- to 84-fold lower than against morphine (Ke 12.6 nM), indicating strong κ-receptor-mediated agonist activity . In MVD, N-CPM-morphine displayed 33-fold selectivity for μ-receptors (Ke 1.87 nM) over κ-receptors (Ke 52.87 nM) in antagonist mode . These functional data define the receptor signature imparted by the cyclopropylmethyl group on the normorphine scaffold and are consistent with the mixed profile observed for CPN.

Opioid Receptors Isolated Organ Bioassay Receptor Selectivity

N-Cyclopropylmethyl Substitution Confers Highest Opioid Receptor Affinity Among N-Substituted Congeners

In a systematic comparison of N-allyl-, N-(cyclopropylmethyl)-, and N-propyl-substituted endo-ethenotetrahydronororipavines, the N-(cyclopropylmethyl)-substituted compounds exhibited the highest affinity for opioid receptors among the three N-substituent classes . Their in vivo antagonist potency ranged from 0.125× to 4× that of nalorphine on intravenous injection in the mouse tail-flick assay against morphine, and their rat brain membrane binding potencies spanned from 0.5× to 0.017× that of morphine depending on the C-7 substituent . While these data were generated on an endo-ethenotetrahydrooripavine scaffold rather than normorphine itself, they establish a consistent SAR principle: N-cyclopropylmethyl substitution yields superior opioid receptor engagement compared to N-allyl or N-propyl across divergent core structures, a trend that extends to CPN.

Structure-Activity Relationship Opioid Receptor Binding N-Substituent Effects

Procurement-Driven Application Scenarios for N-(Cyclopropylmethyl)normorphine Based on Quantitative Differentiation Evidence


Opioid Physical Dependence and Withdrawal Model Development

CPN is uniquely suited for preclinical models of opioid physical dependence within the N-substituted normorphine series. Unlike nalorphine or DMN, chronic CPN administration produces a robust, naloxone-precipitable withdrawal syndrome in mice . This makes CPN the compound of choice when the experimental objective is to induce and study physical dependence using a normorphine scaffold, without resorting to morphine or other full μ-agonists that carry confounding respiratory depression or tolerance effects.

Dual-Mechanism Analgesic Research Requiring Concurrent κ-Agonism and μ-Antagonism

The N-cyclopropylmethyl group imparts a dual κ-agonist / μ-antagonist functional profile to the normorphine core, as evidenced by the potent κ-receptor-mediated agonism (nor-BNI Ke 0.15–0.25 nM) and μ-receptor antagonist activity (Ke 1.87 nM) of close structural congeners . Researchers investigating mixed opioid profiles for pain management with reduced μ-side-effect burden should prioritize CPN over nalorphine (weaker κ component) or naltrexone (pure antagonist with no κ-agonism).

Structure-Activity Relationship (SAR) Studies of N-Substituent Effects on Opioid Receptor Pharmacology

CPN occupies a critical node in the N-alkyl SAR matrix of normorphine derivatives. Direct comparative data show that replacing the N-allyl group (nalorphine) with N-cyclopropylmethyl (CPN) switches the dependence liability from absent to present , while N-dimethylallyl (DMN) matches CPN in analgesic potency but not in dependence outcome . Systematic SAR programs that require probing the pharmacological consequences of N-substituent variation should include CPN as the cyclopropylmethyl reference standard.

Opioid Receptor Binding Assay Standardization and Probe Development

The N-cyclopropylmethyl substituent consistently delivers the highest opioid receptor affinity across multiple chemotypes when compared to N-allyl and N-propyl analogues, with in vivo antagonist potency reaching up to 4-fold that of nalorphine . For laboratories developing radioligand binding assays or fluorescent opioid probes, CPN provides a structurally minimal, high-affinity normorphine scaffold that can serve as a starting point for further derivatization at the 6-position or C-ring.

Quote Request

Request a Quote for N-(Cyclopropylmethyl)normorphine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.